A Technical Guide to 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol for Advanced Research
A Technical Guide to 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol for Advanced Research
This guide provides an in-depth technical overview of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, a selectively deuterium-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document will detail its commercial availability, key applications, and the fundamental principles governing its use in metabolic research, supported by experimental insights and protocols.
Introduction: The Significance of Stable Isotope Labeling
In the realm of metabolic research and drug development, the ability to trace the fate of molecules in biological systems is paramount. Stable isotope labeling, the substitution of an atom with its non-radioactive, heavier isotope, has emerged as a powerful and safe methodology for these investigations. Deuterium (²H or D), a stable isotope of hydrogen, offers a unique tool for tracking metabolic pathways and quantifying fluxes. 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, more commonly known as D-Glucose-3-d₁, is a valuable tracer in this context. Its strategic deuterium label at the C3 position allows for the precise monitoring of glucose metabolism through various analytical techniques.
The primary advantage of using stable isotopes like deuterium lies in their non-radioactive nature, which allows for safe use in a wide range of in vitro and in vivo studies, including human clinical research.[1] The subtle increase in mass imparted by the deuterium atom enables its differentiation from the naturally abundant protium (¹H) by mass spectrometry (MS) and its unique nuclear magnetic resonance (NMR) properties can be exploited in specialized spectroscopic techniques.
Commercial Availability and Technical Specifications
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is available from several specialized chemical suppliers that focus on isotopically labeled compounds. The common nomenclature for this product is D-Glucose-3-d₁. When sourcing this material, it is crucial to consider the isotopic purity and the chemical purity, which are critical parameters for the accuracy and reproducibility of experimental results.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) |
| Cambridge Isotope Laboratories, Inc. | D-Glucose (3-D, 97-98%) | DLM-3557 | 97-98 atom % D | ≥98% |
| Sigma-Aldrich (Merck) | D-Glucose-3-d₁ | 615498 | 97 atom % D | Not specified |
| Mesbah Energy | D-Glucose-3-d₁; 98 atom % D | 44041 | 98 atom % D | Not specified |
Note: Catalog numbers and specifications are subject to change. Please refer to the respective supplier's website for the most current information.
Certificates of Analysis (CoA) should always be requested from the supplier to confirm the lot-specific isotopic enrichment and purity.[2][3] These documents provide essential data for accurate calculations in quantitative metabolic studies.
Core Applications in Research and Drug Development
The unique properties of D-Glucose-3-d₁ make it a versatile tool in several advanced research applications.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[4] By introducing a labeled substrate like D-Glucose-3-d₁ and tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.
The choice of the labeled position on the glucose molecule is critical. The deuterium on the C3 position of glucose is strategically located to probe key pathways such as glycolysis and the pentose phosphate pathway (PPP). The fate of this deuterium atom provides valuable information about the relative fluxes through these intersecting pathways.
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for MFA.[5] After cellular uptake and metabolism of D-Glucose-3-d₁, metabolites are extracted, derivatized to enhance their volatility, and then separated by GC. The MS then detects the mass-to-charge ratio of the fragments, allowing for the determination of the deuterium incorporation.
Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that utilizes the principles of magnetic resonance spectroscopy (MRS) to visualize metabolic processes in vivo.[6] This cutting-edge technique offers a safe alternative to traditional radiotracer-based imaging methods like Positron Emission Tomography (PET).
In a typical DMI experiment, a deuterated substrate, such as D-Glucose-3-d₁, is administered to the subject. The deuterium signal from the labeled glucose and its downstream metabolites is then detected using a specialized MRS sequence.[7] This allows for the spatial mapping of glucose uptake and metabolism in tissues and organs. DMI is particularly promising for studying metabolic alterations in diseases such as cancer and neurological disorders.[8]
In Vivo Magnetic Resonance Spectroscopy (MRS)
Beyond imaging, D-Glucose-3-d₁ can be used in localized in vivo MRS studies to probe brain metabolism.[9] By monitoring the changes in the proton (¹H) NMR spectrum of brain metabolites following the administration of deuterated glucose, researchers can gain insights into metabolic rates. As the deuterium from D-Glucose-3-d₁ is incorporated into metabolites like glutamate and lactate, the corresponding proton signals decrease, providing an indirect measure of metabolic flux.[10][11] This approach, sometimes referred to as quantitative exchanged-label turnover (qMRS), offers a powerful tool for studying dynamic metabolic processes in the living brain without the need for specialized deuterium coils.[12][13]
Drug Development and ADME Studies
In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[14] Deuterium-labeled compounds can be used as internal standards in pharmacokinetic studies to accurately quantify the concentration of a drug and its metabolites in biological matrices. While D-Glucose-3-d₁ is not a drug itself, the principles of its use in tracing metabolic pathways are directly applicable to the study of drug metabolism. Furthermore, the kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can be a valuable tool in mechanistic enzymology studies relevant to drug action.[1][15][16] The presence of a deuterium atom at a site of enzymatic transformation can slow down the reaction, providing insights into the rate-limiting steps of a metabolic process.
Experimental Workflows and Protocols
Workflow for Metabolic Flux Analysis using GC-MS
This protocol outlines a general workflow for a cell culture-based metabolic flux analysis experiment using D-Glucose-3-d₁.
Figure 1: A generalized workflow for metabolic flux analysis using D-Glucose-3-d₁ and GC-MS.
Detailed Steps:
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Cell Culture: Culture cells of interest under controlled conditions.
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Media Preparation: Prepare culture medium where the standard glucose is replaced with D-Glucose-3-d₁.
-
Labeling: Replace the existing medium with the labeling medium and incubate for a predetermined time to allow for the uptake and metabolism of the labeled glucose.
-
Metabolism Quenching: Rapidly halt all enzymatic activity, typically by washing with a cold saline solution.
-
Metabolite Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Sample Preparation for GC-MS:
-
Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC separates the different metabolites based on their boiling points and interactions with the column.
-
The MS ionizes the eluted metabolites and separates the ions based on their mass-to-charge ratio, allowing for the detection of deuterium incorporation.[17]
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the metabolites of interest.
-
Determine the mass isotopomer distribution for each metabolite to quantify the extent of deuterium labeling.
-
Use specialized software to calculate the metabolic fluxes based on the labeling patterns.
-
General Protocol for Deuterium Metabolic Imaging (DMI)
This protocol provides a general outline for an in vivo DMI study.
Figure 2: A generalized protocol for an in vivo Deuterium Metabolic Imaging (DMI) study.
Detailed Steps:
-
Subject Preparation: The subject is typically fasted to reduce endogenous glucose levels. A baseline anatomical MRI is acquired for later co-registration of the metabolic maps.
-
Tracer Administration: D-Glucose-3-d₁ is administered either orally as a solution or via intravenous infusion.[6]
-
Metabolic Uptake Period: A waiting period of approximately 60-90 minutes allows for the uptake and metabolism of the deuterated glucose.[7]
-
DMI Data Acquisition: A specialized 2H MRSI sequence is used to acquire the deuterium signal from the region of interest.
-
Data Processing:
-
The raw data is processed to generate a spectrum for each voxel.
-
The spectra are fitted to quantify the signals from deuterated glucose and its metabolites (e.g., lactate, glutamate).
-
Metabolic maps are generated, showing the spatial distribution of these compounds.
-
These maps are then overlaid on the anatomical MRI for anatomical context.
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Synthesis of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
The selective introduction of a deuterium atom at a specific position in a complex molecule like glucose requires a multi-step chemical synthesis. While detailed synthetic procedures are beyond the scope of this guide, a general understanding of the approach is valuable.
One common strategy involves the use of a suitable glucose derivative where the hydroxyl groups are protected, leaving the C3 position accessible for chemical modification. The synthesis might proceed through an oxidation-reduction sequence. The hydroxyl group at C3 is first oxidized to a ketone. This ketone is then stereoselectively reduced using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the C3 position. Finally, the protecting groups are removed to yield the desired D-Glucose-3-d₁. The stereochemistry of the reduction step is crucial to ensure the correct configuration of the final product. Recent advances in catalysis also offer novel methods for site-selective C-H activation and deuteration of carbohydrates.[18][19][20]
Concluding Remarks
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a powerful and versatile tool for researchers in the life sciences. Its utility in elucidating metabolic pathways, quantifying fluxes, and enabling non-invasive metabolic imaging makes it an invaluable asset in basic research, drug discovery, and clinical investigation. As analytical technologies continue to advance, the applications of this and other selectively deuterated compounds are poised to expand, offering ever more detailed insights into the intricate workings of biological systems.
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